7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a highly complex tricyclic molecule featuring a fused cyclopentyl-imino-oxo-triaza core and a carboxamide substituent.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-21-18(25)13-11-14-17(24(16(13)20)12-7-3-4-8-12)22-15-9-5-6-10-23(15)19(14)26/h5-6,9-12,20H,2-4,7-8H2,1H3,(H,21,25) |
InChI Key |
LBIFDVNEGZHVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyclopentyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-cyclopentyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyclopentyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes at the molecular level.
Medicine: It has potential therapeutic applications, possibly acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the compound’s specific application and the biological context in which it is used .
Comparison with Similar Compounds
Structural Analogs in Spirocyclic and Tricyclic Systems
describes the synthesis of spirocyclic compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share functional similarities with the target compound, including:
- Amide and imino groups: These moieties enable hydrogen bonding, influencing solubility and crystallinity.
- Polycyclic frameworks : Both compounds feature rigid, fused-ring systems, though the target’s tricyclic structure is more elaborate.
Key Differences :
- The target compound lacks the benzothiazole and spiro[4.5]decane motifs present in ’s analogs.
- The ethyl and cyclopentyl substituents in the target may confer distinct steric and electronic effects compared to the dimethylamino-phenyl groups in ’s compounds.
Hydrogen Bonding and Crystallinity
highlights the role of hydrogen bonding in molecular aggregation and crystal packing. The target compound’s carboxamide and imino groups are strong hydrogen bond donors/acceptors, suggesting:
- Crystal Packing : Likely forms layered or helical motifs via N–H···O and N–H···N interactions, akin to patterns observed in amide-rich crystals .
- Thermal Stability : Enhanced by intermolecular H-bond networks, as seen in related tricyclic systems.
Contrast with Simpler Systems :
Quaternary ammonium compounds (e.g., BAC-C12 in ) rely on ionic interactions rather than H-bonding, leading to lower melting points and surfactant behavior . The target compound’s H-bond capacity may instead favor solid-state stability over micelle formation.
Functional Group Reactivity
The carboxamide group in the target compound is structurally analogous to the 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxamide derivatives in .
Biological Activity
7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological applications. Its unique structure suggests various mechanisms of action that can be explored for therapeutic uses.
The compound has the following chemical characteristics:
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.43 g/mol
- CAS Number : 510762-54-6
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- It may also inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
- Antimicrobial Properties : Some studies have indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the effects of 7-cyclopentyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca on MCF-7 and A549 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
